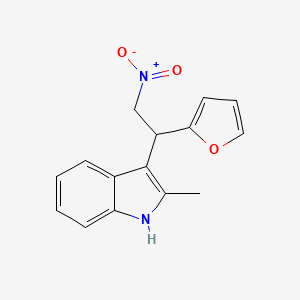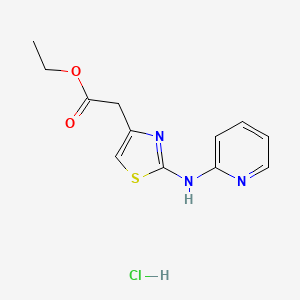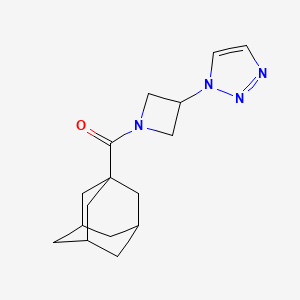![molecular formula C22H20N4O2 B2549258 N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-09-3](/img/structure/B2549258.png)
N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide" is a complex organic molecule that appears to be related to various research studies focusing on the synthesis and characterization of similar compounds. These compounds are typically characterized by their pyrazolo and acetamide moieties, which are common in the synthesis of molecules with potential biological activities.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including coupling reactions and crystallization processes. For instance, the synthesis of 2-Phenyl-N-(pyrazin-2-yl)acetamide was achieved through a coupling reaction followed by crystallization using a toluene and methanol mixture . Similarly, novel carboxamides based upon pyrazolobenzothiazine ring systems were synthesized through a combination of dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety with carboxamide side chains . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been investigated using various spectroscopic techniques and theoretical calculations. For example, the optimized molecular structure and vibrational frequencies of 2-phenyl-N-(pyrazin-2-yl)acetamide were studied using XRD diffraction, FT-IR, and NMR spectroscopies, complemented by DFT calculations . The geometrical parameters obtained from these studies are typically in good agreement with experimental data, providing a reliable basis for the analysis of similar compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from studies on their molecular electrostatic potential and frontier molecular orbitals. The HOMO and LUMO analysis, for instance, helps in understanding the charge transfer within the molecule, which is crucial for predicting its reactivity in various chemical reactions . Additionally, the antioxidant activities of related compounds have been evaluated, indicating that they can participate in radical scavenging reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by a range of analytical techniques. The crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide, for example, was determined using single-crystal X-ray diffraction, revealing the presence of intramolecular C-H···O hydrogen bonds and a two-dimensional network formed by intermolecular N-H···O and C-H···O hydrogen bonds . The thermal stability can be assessed through thermogravimetric analysis and differential thermal analysis, while the electronic properties can be explored via UV-Visible spectroscopy .
Wissenschaftliche Forschungsanwendungen
Radiosynthesis for PET Imaging
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides has been identified as selective ligands for the translocator protein (18 kDa), crucial for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008). This highlights the compound's utility in developing diagnostic tools for neurological conditions.
Antioxidant and Antimicrobial Properties
Research has synthesized and evaluated novel N-substituted benzyl/phenyl derivatives for their antioxidant activities, indicating potential for designing biologically active compounds (Ahmad et al., 2012). Furthermore, the antimicrobial activity of new heterocycles incorporating an antipyrine moiety, using a related structure as a key intermediate, was tested, suggesting potential applications in antimicrobial therapy (Bondock et al., 2008).
Structural Analysis and Molecular Conformations
Studies have explored the hydrogen bonding and molecular conformations in derivatives, providing insights into their structural chemistry and potential interactions with biological targets (Narayana et al., 2016).
Anticonvulsant and Analgesic Activities
The synthesis of alkanamide derivatives and their evaluation for anticonvulsant activity in the maximal electroshock test have been documented, showing the potential for developing new therapeutic agents (Tarikogullari et al., 2010).
Synthesis and Biological Evaluation
The design and synthesis of compounds with potential DPPH scavenging, analgesic, and anti-inflammatory activities have been reported, underscoring the therapeutic potential of these compounds (Nayak et al., 2014).
Eigenschaften
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c1-15-7-6-10-18(16(15)2)23-21(27)14-25-11-12-26-20(22(25)28)13-19(24-26)17-8-4-3-5-9-17/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSAFNMEXUQSQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,4-difluorophenyl)-N'-{1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B2549175.png)
![3-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5-methyl-1,2-oxazole](/img/structure/B2549177.png)



![7-(4-chlorophenyl)-2-cyclohexyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2549183.png)
![2-[(3-Nitro-4-pyridyl)amino]acetic acid](/img/structure/B2549184.png)

![N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2549186.png)



![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenoxyacetamide](/img/structure/B2549195.png)
![Methyl 2-amino-2-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2549198.png)